7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
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Overview
Description
7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazoloquinazoline core fused with a morpholine sulfonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves the cyclocondensation of 2-halo-5-sulfamoyl-N-(1,3-thiazol-2-yl)benzamides. The process begins with the preparation of 5-chlorosulfonyl-2-fluorobenzoyl chloride, which is then acylated with 2-aminothiazole in the presence of pyridine and acetonitrile . The resulting intermediate undergoes intramolecular nucleophilic substitution to form the thiazoloquinazoline core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and readily available starting materials, can be applied to optimize the production process. The use of continuous flow reactors and automated synthesis platforms may also enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Pyridine, acetonitrile, thionyl chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes that are critical for the survival and proliferation of cancer cells . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with DNA synthesis and repair mechanisms has been suggested as a key factor in its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine: This compound shares the morpholine sulfonyl group but has a different core structure.
Sulfonamide derivatives of pyrido-[2,1-b]quinazolin-11-one: These compounds have a similar quinazoline core but differ in the position and nature of the sulfonamide group.
Thiadiazolo[3,2-a]pyrimidine derivatives: These compounds have a similar thiazole ring but differ in the fused ring system.
Uniqueness
The uniqueness of 7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its potential as an antitumor agent and its versatility as a building block for the synthesis of other heterocyclic compounds further highlight its significance in scientific research.
Properties
Molecular Formula |
C14H13N3O4S2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
7-morpholin-4-ylsulfonyl-[1,3]thiazolo[3,2-a]quinazolin-5-one |
InChI |
InChI=1S/C14H13N3O4S2/c18-13-11-9-10(23(19,20)16-3-6-21-7-4-16)1-2-12(11)17-5-8-22-14(17)15-13/h1-2,5,8-9H,3-4,6-7H2 |
InChI Key |
MDIUTBDRRUVOAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N4C=CSC4=NC3=O |
Origin of Product |
United States |
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